Xanthine Oxidase Inhibition: 2,3-Dihydroxy-4-methoxybenzoic Acid (IC50 138 nM) vs. Allopurinol (IC50 7.5 µM)
2,3-Dihydroxy-4-methoxybenzoic acid exhibits potent inhibition of xanthine oxidase with an IC50 of 138 nM [1], representing a 54-fold improvement in potency compared to the clinically used xanthine oxidase inhibitor allopurinol, which has an IC50 of 7.5 µM under comparable assay conditions [2].
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 138 nM |
| Comparator Or Baseline | Allopurinol: 7,500 nM (7.5 µM) |
| Quantified Difference | ~54-fold more potent |
| Conditions | Human xanthine oxidase; xanthine as substrate; preincubation 15 min; UV spectrophotometric detection |
Why This Matters
This potency differential indicates that 2,3-dihydroxy-4-methoxybenzoic acid may serve as a more effective chemical probe for xanthine oxidase studies or as a lead scaffold for developing next-generation anti-hyperuricemic agents.
- [1] BindingDB. Affinity Data for CHEMBL5173648 (2,3-Dihydroxy-4-methoxybenzoic acid). IC50: 138 nM. Entry ID 50017584. View Source
- [2] BindingDB. Affinity Data for Allopurinol (BDBM35440). IC50: 7.50E+3 nM. Entry ID 50046185. View Source
